molecular formula C₂₂H₃₀N₃O₁₀P B560560 Sofosbuvir impurity M CAS No. 2095551-10-1

Sofosbuvir impurity M

Numéro de catalogue: B560560
Numéro CAS: 2095551-10-1
Poids moléculaire: 527.46
Clé InChI: WAKQLZVLNOKKHE-BFQGEBBDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sofosbuvir impurity M is a process-related impurity found in the synthesis of sofosbuvir, a nucleotide analog used as a direct-acting antiviral agent for the treatment of hepatitis C virus (HCV) infections. This compound is formed during the manufacturing process and needs to be controlled to ensure the purity and efficacy of the final pharmaceutical product.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sofosbuvir impurity M involves several steps, including nucleoside synthesis, fluorination, and regio- and stereoselective phosphoramidation. The chromatographic separation of sofosbuvir and its impurities is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with specific mobile phases and detection methods .

Industrial Production Methods

In industrial settings, the production of sofosbuvir and its impurities, including impurity M, involves large-scale chemical synthesis with stringent quality control measures. The process includes the use of various reagents and solvents, such as trifluoroacetic acid, acetonitrile, and ammonium acetate buffer, to achieve the desired purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Sofosbuvir impurity M undergoes several types of chemical reactions, including:

    Oxidation: Exposure to oxidative conditions can lead to the formation of degradation products.

    Reduction: Reduction reactions can alter the chemical structure of the impurity.

    Substitution: Nucleophilic substitution reactions can occur, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in the analysis and synthesis of this compound include trifluoroacetic acid, acetonitrile, and ammonium acetate buffer. The reactions are typically carried out under controlled conditions, such as specific pH levels, temperatures, and solvent compositions .

Major Products Formed

The major products formed from the reactions of this compound include various degradation products and structural analogs, which are characterized using techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy .

Applications De Recherche Scientifique

High-Performance Liquid Chromatography (HPLC)

Recent studies have developed HPLC methods for the simultaneous determination of sofosbuvir and its impurities, including sofosbuvir impurity M. These methods are critical for ensuring the purity and potency of pharmaceutical formulations.

  • Methodology : A Thermohypersil BDS-C8 column was utilized, employing a gradient elution with phosphate buffer and methanol.
  • Results : The method demonstrated good linearity and specificity, effectively separating sofosbuvir from its major metabolites and impurities .

Quality Control in Pharmaceutical Formulations

The detection and quantification of this compound are essential for quality control in pharmaceutical manufacturing. Regulatory bodies require stringent testing to ensure that impurities remain within acceptable limits to minimize adverse effects.

Efficacy in Hepatitis C Treatment

Sofosbuvir-based therapies have shown high efficacy rates in treating hepatitis C, particularly in patients with advanced liver disease. Studies indicate that the presence of impurities like this compound can affect treatment outcomes.

  • Case Study : In a cohort study involving patients with decompensated cirrhosis, treatment with sofosbuvir-based direct-acting antivirals resulted in a sustained virological response (SVR) rate of 96% . The study highlighted the importance of monitoring impurities to ensure optimal therapeutic outcomes.

Safety Profile Assessment

The safety profile of sofosbuvir therapies has been extensively studied, revealing that impurities may contribute to adverse effects. A real-world study indicated that while most patients tolerated treatment well, monitoring for side effects related to impurities remains crucial .

Impact on Pharmacokinetics

Research into the pharmacokinetics of this compound has revealed that it may alter the metabolism and excretion pathways of sofosbuvir itself. Understanding these interactions is vital for optimizing dosing regimens.

Development of New Analytical Techniques

Innovative analytical techniques such as high-performance thin-layer chromatography (HPTLC) have been employed to assess the presence of this compound in human samples, providing insights into its clinical relevance .

Mécanisme D'action

The mechanism of action of sofosbuvir impurity M is related to its structural similarity to sofosbuvir. It may interact with the same molecular targets, such as the non-structural protein 5B (NS5B) RNA-dependent RNA polymerase of the hepatitis C virus. the impurity does not exhibit the same antiviral activity as sofosbuvir and is primarily studied for its impact on the stability and purity of the final pharmaceutical product .

Comparaison Avec Des Composés Similaires

Sofosbuvir impurity M can be compared with other process-related impurities and degradation products of sofosbuvir, such as:

This compound is unique in its specific formation pathway and structural characteristics, which distinguish it from other related compounds.

Activité Biologique

Sofosbuvir impurity M is a process-related impurity associated with the synthesis of sofosbuvir, a nucleotide analog used primarily in the treatment of hepatitis C virus (HCV) infections. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of sofosbuvir-containing pharmaceutical products. This article explores the biological activity, mechanism of action, stability, and implications for clinical use, supported by data tables and relevant case studies.

Overview of this compound

This compound (CAS Number: 2095551-10-1) is formed during the synthesis of sofosbuvir. It is essential to monitor this impurity due to its potential effects on the overall therapeutic profile of sofosbuvir. The compound acts as an inhibitor of HCV RNA replication, similar to its parent compound, but with differing potency and implications for use in therapeutic formulations .

The biological activity of this compound is primarily linked to its structural similarity to sofosbuvir. It may interact with the same molecular targets as sofosbuvir, particularly the non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, which is critical for HCV replication. However, it has been noted that while it shares some mechanistic pathways with sofosbuvir, it does not exhibit equivalent antiviral efficacy .

Stability and Degradation

The stability of this compound is a significant concern in pharmaceutical formulations. Studies have shown that sofosbuvir can degrade under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis. The degradation products need to be characterized to ensure they do not adversely affect patient safety or drug efficacy .

Table 1: Stability Conditions for Sofosbuvir and Its Impurities

ConditionStability of SofosbuvirStability of Impurity M
Acidic HydrolysisDegradedDegraded
Alkaline HydrolysisDegradedDegraded
OxidationDegradedDegraded
Thermal StressStableStable

Clinical Implications

A retrospective analysis conducted on patients receiving sofosbuvir-based therapy highlighted the importance of monitoring impurities like this compound. In a cohort study involving 458 patients with chronic HCV infection treated with sofosbuvir, sustained virologic response (SVR) rates were closely monitored alongside adverse events related to impurities .

Key Findings:

  • SVR Rates : Among treatment-naïve patients, SVR rates were reported at 94.2% (intention-to-treat analysis) and 96.7% (per-protocol analysis).
  • Adverse Events : Adverse events were observed in 41.7% of patients; however, only one patient discontinued treatment due to nausea.

These findings underscore the necessity for rigorous quality control measures in pharmaceutical production to minimize the presence of impurities that could impact treatment outcomes.

Analytical Methods for Detection

Advanced analytical techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) have been developed for the detection and quantification of sofosbuvir impurities. These methods are essential for ensuring compliance with regulatory standards and maintaining drug safety .

Propriétés

Numéro CAS

2095551-10-1

Formule moléculaire

C₂₂H₃₀N₃O₁₀P

Poids moléculaire

527.46

Nom IUPAC

propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36-/m0/s1

Clé InChI

WAKQLZVLNOKKHE-BFQGEBBDSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity M
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity M
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sofosbuvir impurity M
Reactant of Route 4
Reactant of Route 4
Sofosbuvir impurity M
Reactant of Route 5
Reactant of Route 5
Sofosbuvir impurity M
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sofosbuvir impurity M

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.